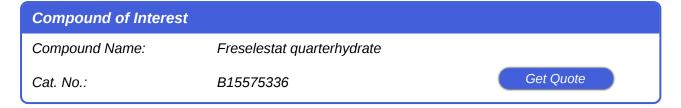


Application Notes and Protocols for Long-Term Animal Studies with Freselestat Quarterhydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Freselestat, also known as ONO-6818, is a potent and selective oral inhibitor of human neutrophil elastase (HNE).[1][2] Neutrophil elastase is a serine protease implicated in the pathophysiology of various inflammatory diseases, particularly those affecting the lungs, such as chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI).[3][4] By inhibiting HNE, Freselestat has demonstrated potential in preclinical models to mitigate lung damage and inflammation.[1][5] **Freselestat quarterhydrate** is a stable form of the compound suitable for research and development.[1]

These application notes provide a comprehensive overview of the use of **Freselestat quarterhydrate** in long-term animal studies, including its mechanism of action, pharmacokinetic and toxicological profiles, and detailed protocols for establishing and evaluating its efficacy in a rodent model of emphysema.

Physicochemical Properties



Property	Value	Reference
Chemical Name	N-[2-[5-(tert-butyl)-1,3,4- oxadiazol-2-yl]-(IRS)-1- (methylethyl)-2-oxoethyl]-2-(5- amino-6-oxo-2-phenyl-6H- pyrimidin-1-ly)acetamide quarterhydrate	MedChemExpress
Molecular Formula	C23H28N6O4 · 1/4H2O	MedChemExpress
Molecular Weight	457.01 g/mol	MedChemExpress
Appearance	Crystalline solid	Ono Pharmaceutical
Solubility	Poorly soluble in water. Soluble in DMSO.	MedChemExpress
Inhibitory Constant (Ki)	12.2 nM for human neutrophil elastase	[1][2]

Mechanism of Action and Signaling Pathway

Freselestat is a highly selective inhibitor of neutrophil elastase, showing over 100-fold less activity against other proteases like trypsin, pancreatic elastase, and collagenase.[1][2] Neutrophil elastase (NE) is a key mediator of tissue damage and inflammation in the lungs. Its inhibition by Freselestat leads to several downstream effects:

- Reduction of Inflammatory Mediators: Freselestat has been shown to significantly reduce the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and the formation of the complement membrane attack complex (C5b-9).[6]
- Protection against Tissue Damage: By inhibiting NE, Freselestat prevents the degradation of extracellular matrix components, such as elastin, thereby preserving the structural integrity of the lung parenchyma.[4]
- Modulation of TGF-β/Smad Signaling: While direct studies on Freselestat's effect on the TGF-β/Smad pathway are limited, a similar neutrophil elastase inhibitor, Sivelestat, has been shown to alleviate lung injury by upregulating microRNA-744-5p, which in turn inhibits the

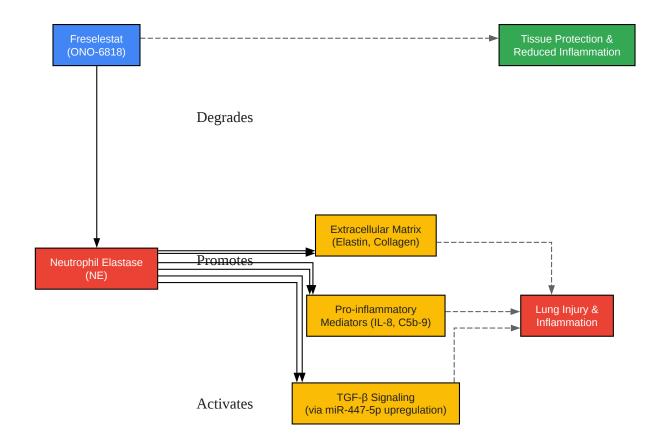




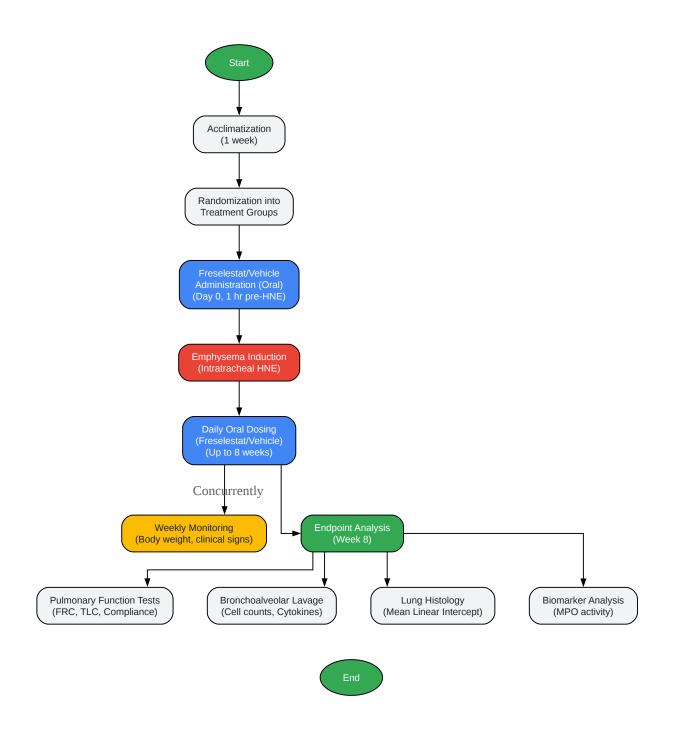


TGF- β /Smad signaling pathway. This suggests a potential mechanism by which Freselestat may exert its anti-fibrotic and anti-inflammatory effects.









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